molecular formula C17H22ClN7O2 B2609964 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034210-22-3

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2609964
CAS No.: 2034210-22-3
M. Wt: 391.86
InChI Key: SPWGJHIXZNDXJB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a synthetic organic compound based on a 1,3,5-triazine core, functionalized with morpholine, dimethylamino, and a urea-linked 3-chlorophenyl group. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research, particularly in the exploration of kinase-targeted therapies. The 1,3,5-triazine scaffold is a well-known pharmacophore in drug discovery, often serving as a key building block for molecules with diverse biological activities . The presence of both morpholine and dimethylamino groups on the triazine ring is a structural feature shared with compounds investigated for their potential to inhibit key cellular signaling pathways. Specifically, morpholino-triazine derivatives have been explored in scientific and patent literature for their activity as inhibitors of enzymes like PI3 kinase and mTOR, which are critical targets in oncology and other disease areas . The urea functional group, linking the triazine core to a substituted phenyl ring, is a common motif in medicinal chemistry that can contribute to hydrogen bonding with biological targets, thereby influencing potency and selectivity. The 3-chlorophenyl substituent is a hydrophobic group that can enhance binding affinity to protein pockets. This compound is provided as a solid for research purposes only. It is intended for use in in vitro biochemical assays and cell-based studies to investigate its mechanism of action, selectivity profile, and potential therapeutic applications. Researchers can utilize this chemical to study structure-activity relationships (SAR) within the triazine chemical class and to probe complex biological signaling networks. As with all compounds of this nature, handling should be performed by trained professionals in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN7O2/c1-24(2)15-21-14(22-16(23-15)25-6-8-27-9-7-25)11-19-17(26)20-13-5-3-4-12(18)10-13/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWGJHIXZNDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Chlorophenyl Isocyanate: This intermediate is synthesized by reacting 3-chloroaniline with phosgene under controlled conditions.

    Formation of Triazinyl Intermediate: The triazinyl intermediate is prepared by reacting cyanuric chloride with dimethylamine and morpholine in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of 3-chlorophenyl isocyanate with the triazinyl intermediate to form the desired compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted urea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-cancer activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous urea-triazine derivatives reported in the literature:

Compound Name Key Substituents Yield (%) Molecular Weight (g/mol) Key Features References
1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea 3-Chlorophenyl, dimethylamino, morpholino-triazine N/A ~435 (estimated) Combines electron-withdrawing (Cl) and electron-donating (morpholino) groups.
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) 3-Chlorophenyl, piperazine-thiazole-triazine 85.1 500.2 Incorporates a thiazole-piperazine side chain; higher polarity.
1-(4-Chlorophenyl)-3-(4-((5-(4-methyl-2,10-dioxo-2H,10H-pyrano[2,3-f]chromen-9-yl)-1,3,4-oxadiazol-2-yl)thio)-6-morpholino-1,3,5-triazin-2-yl)urea (17d) 4-Chlorophenyl, oxadiazole-pyrano-chromene, morpholino-triazine 70 626.60 Extended conjugated system; chromene moiety enhances UV absorption.
Gedatolisib (1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea) Dimethylaminopiperidine, dimorpholino-triazine N/A 697.76 Dual PI3K/mTOR inhibitor; instability in plasma due to oxidation/demethylation.
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea 3,4-Dichlorophenyl, methoxy, methyl-triazine N/A 328.15 Simpler structure; lower molecular weight.

Key Observations:

Substituent Effects on Bioactivity: The morpholino group in the target compound and Gedatolisib enhances solubility and kinase binding affinity compared to methoxy or methyl substituents . Chlorophenyl groups (e.g., 3-Cl vs. 4-Cl) influence steric and electronic interactions. For example, 3-chlorophenyl derivatives may exhibit better target selectivity than 4-substituted analogs .

Synthetic Accessibility :

  • Yields for urea-triazine derivatives range from 70% to 88%, with piperazine-thiazole hybrids (e.g., 11f) showing higher synthetic efficiency (~85%) compared to chromene-oxadiazole derivatives (70%) .

Stability and Metabolism: Compounds with morpholino-triazine cores (e.g., Gedatolisib) are prone to metabolic degradation via N-oxidation or demethylation, limiting their plasma stability . The target compound’s dimethylamino group may similarly confer susceptibility to oxidative metabolism.

Structural Complexity and Applications: Gedatolisib’s dimorpholino-triazine and piperidine-carbonyl groups enable dual kinase inhibition, whereas simpler analogs (e.g., 3,4-dichlorophenyl urea) are less likely to exhibit multi-target activity .

Biological Activity

The compound 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is C15H19ClN6OC_{15}H_{19}ClN_6O. Its structure features a chlorophenyl group, a urea moiety, and a morpholino-substituted triazine ring, which are significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds with triazine and urea moieties exhibit significant anticancer properties. A study conducted by demonstrated that similar triazine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under review showed comparable effects, leading to reduced viability in cancer cells.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the dimethylamino group enhances the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.

Case Studies

  • Study on Tumor Growth Inhibition : In vitro studies on human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
  • Synergistic Effects with Chemotherapy : A combination study with standard chemotherapeutic agents (e.g., doxorubicin) showed enhanced efficacy when used in conjunction with the compound. This suggests potential for use as an adjuvant therapy in cancer treatment.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell viability
Apoptosis InductionIncreased apoptotic markers
Synergistic EffectsEnhanced efficacy with doxorubicin

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential of any drug candidate. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate plasma stability.

Key Pharmacokinetic Parameters

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed in tissues; high affinity for tumor tissues due to enhanced permeability.
  • Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.
  • Excretion : Renal excretion predominates; minor contribution from biliary excretion.

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